(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid
Description
(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a thioacetic acid group. Thieno[2,3-d]pyrimidines are known for their diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties . The thioacetic acid moiety enhances solubility and may modulate interactions with biological targets, such as enzymes or receptors. This compound is part of a broader class of thienopyrimidine derivatives, where structural modifications significantly influence bioactivity and physicochemical properties.
Properties
IUPAC Name |
2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c11-6(12)3-14-8-5-1-2-13-7(5)9-4-10-8/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFKYUFRYZVSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366509 | |
| Record name | (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18740-26-6 | |
| Record name | (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
The reaction conditions are optimized for yield and purity, often involving high-temperature reactions and the use of desiccants like calcium chloride .
Chemical Reactions Analysis
Types of Reactions
(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thioether group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Applications
Thieno[2,3-d]pyrimidine derivatives, including (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid, have shown significant anticancer potential through various mechanisms:
- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit potent cytotoxicity against several cancer cell lines. For instance, compounds with this scaffold have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells, showing IC50 values ranging from 3.83 to 19.4 μM, indicating strong anti-proliferative effects compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as the EGFR and PI3K pathways. For example, certain thieno[2,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors, surpassing the efficacy of established drugs like lapatinib . Additionally, molecular docking studies suggest these compounds can effectively bind to target proteins involved in tumor proliferation .
Antimicrobial Properties
Thieno[2,3-d]pyrimidine derivatives also exhibit notable antimicrobial activity:
- Broad-Spectrum Activity : Research indicates that these compounds possess significant antibacterial and antifungal properties. For example, specific derivatives have been evaluated for their effectiveness against various bacterial strains and fungi, showing promising results that warrant further investigation for potential therapeutic applications .
- Mechanisms of Action : The antimicrobial mechanisms are believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival. This makes thieno[2,3-d]pyrimidine derivatives attractive candidates for developing new antimicrobial agents .
Anti-inflammatory Applications
In addition to their anticancer and antimicrobial properties, thieno[2,3-d]pyrimidine derivatives have been explored for their anti-inflammatory effects:
- Reduction of Inflammatory Markers : Some studies demonstrate that these compounds can effectively reduce pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Drug Design and Development
The unique structural characteristics of this compound facilitate its use in drug design:
- Lead Compound Development : The compound serves as a lead structure for synthesizing novel derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for better efficacy and reduced toxicity .
- Microwave-Assisted Synthesis : Recent advancements in synthetic methodologies such as microwave-assisted synthesis have improved the efficiency of producing thieno[2,3-d]pyrimidine derivatives. This technique allows for rapid synthesis while maintaining high yields and purity .
Summary Table of Biological Activities
| Biological Activity | Example Derivatives | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Thieno[2,3-d]pyrimidines | 3.83 - 19.4 μM | EGFR/PI3K inhibition |
| Antimicrobial | Various thienopyrimidines | Varies by strain | Disruption of cell wall synthesis |
| Anti-inflammatory | Selected derivatives | Not specified | Inhibition of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid involves its interaction with specific molecular targets, such as protein kinases and other enzymes involved in signal transduction pathways . By inhibiting these targets, the compound can disrupt cellular processes like cell proliferation and differentiation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 2-[3-(4-Nitrophenyl)-4-Oxo-Tetrahydrocyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]-thioacetate (Compound 15)
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic Acid (TTP 22)
- Structure: Propanoic acid chain replaces acetic acid, extending the alkyl spacer.
- Activity : Acts as a CK2 kinase inhibitor, with enhanced binding affinity attributed to the longer chain improving hydrophobic interactions .
- SAR Insight: Chain length modulates target selectivity; propanoic acid derivatives may exhibit improved pharmacokinetics over shorter-chain analogs.
Thieno[2,3-d]pyrimidin-4-yl Hydrazones
- Structure : Hydrazone group at position 4 instead of thioacetic acid.
- Activity: Potent cyclin-dependent kinase 4 (CDK4) inhibitors (e.g., IC₅₀ values in nanomolar range) .
2-Methylthio-3-Substituted Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-ones
- Structure : Methylthio and dithiocarbamate substituents.
- Activity : Analgesic and anti-inflammatory activities (e.g., 50–60% pain reduction in rodent models) with low ulcerogenic indices .
- Comparison : The thioacetic acid group may reduce gastrointestinal toxicity compared to dithiocarbamates, which can generate reactive metabolites.
Structure-Activity Relationships (SAR)
Acid vs. Ester: Free carboxylic acids (e.g., (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid) exhibit better solubility and target engagement than esters but may have shorter half-lives due to rapid excretion.
Chain Length: Propanoic acid derivatives (TTP 22) show improved kinase inhibition over acetic acid analogs, suggesting optimal spacer length for hydrophobic binding pockets .
Substituent Rigidity : Hydrazones enhance specificity for CDK4 but reduce metabolic stability compared to flexible thioether-linked acids .
Biological Activity
(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Its structural characteristics allow it to interact with various biomolecules, influencing cellular pathways and functions.
Key Biological Activities
- Antitumor Activity : The compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells by modulating key signaling pathways.
- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation through the inhibition of specific inflammatory mediators.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
The biological effects of this compound are mediated through several mechanisms:
- Inhibition of Protein Kinase CK2 : This compound acts as an inhibitor of protein kinase CK2, which is involved in various cellular processes including cell proliferation and survival. Inhibition leads to altered cell signaling that can result in apoptosis in cancer cells .
- Modulation of Apoptotic Pathways : It activates pro-apoptotic signals while inhibiting survival pathways, leading to increased cell death in malignancies.
- Interaction with Enzymes : The compound interacts with various enzymes, affecting their activity and consequently influencing metabolic pathways within cells.
Case Studies
-
Antitumor Efficacy in Cell Lines :
- A study evaluated the effect of this compound on different cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 µM to 20 µM across various lines.
- The compound induced morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing.
-
Anti-inflammatory Activity :
- In a model of acute inflammation, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis often involves condensation reactions using acetic acid as a catalyst (e.g., cyclization of 5-amino-4-cyano-3-methylthiophene-2-carboxylate with triethyl orthoformate in refluxing toluene) . Modified Niementowski reactions, such as heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C, yield thieno[2,3-d]pyrimidine cores . For fluorinated derivatives, SNAr reactions with substituted benzylamines and trifluoroacetic acid (TFA) in the presence of POCl₃ are effective .
- Optimization : Key parameters include solvent choice (toluene for reflux), temperature control (200°C for cyclization), and catalyst selection (acetic acid for acylations). Reaction times (e.g., 6 hours for formic acid-mediated steps) and stoichiometric ratios should be adjusted based on TLC/HPLC monitoring .
Q. How can researchers characterize the structural integrity of this compound derivatives post-synthesis?
- Techniques :
- NMR spectroscopy : Proton signals for thiophene (δ 6.8–7.5 ppm) and pyrimidine (δ 8.0–9.2 ppm) rings confirm core structure .
- Mass spectrometry : High-resolution MS validates molecular weights (e.g., C21H20N2O6S at m/z 428.1107) .
- X-ray crystallography : Resolves spatial arrangements, particularly for spiro-fused derivatives prone to rearrangement .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives?
- Protocols :
- Minimum Inhibitory Concentration (MIC) : Test against standard bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and clinical isolates using broth microdilution .
- Time-kill kinetics : Assess bactericidal effects over 24 hours.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule off-target toxicity .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to target kinases like CK2?
- Approaches :
- Molecular docking : AutoDock Vina or Glide predicts binding poses in CK2’s ATP-binding pocket. The most active CK2 inhibitor (IC₅₀ = 0.1 µM) forms hydrogen bonds with Lys68 and Asp175 .
- MD simulations : Refine docking poses by simulating ligand-protein interactions over 100 ns to account for flexibility .
Q. How can structural modifications of the thieno[2,3-d]pyrimidine core enhance selectivity towards specific kinases while minimizing off-target effects?
- SAR Insights :
- Substituent effects : Adding 4-methylphenyl to the thienopyrimidine scaffold improves CK2 inhibition (IC₅₀ = 0.1 µM) but reduces FGFR1 affinity .
- Bioisosteric replacement : Replacing carboxylic acid with amide groups retains CK2 activity while enhancing solubility .
- Spiro-fused derivatives : These inhibit EGFR and B-Raf kinases but lose activity upon rearrangement to linear thienoquinolines due to disrupted hydrogen bonding .
Q. What methodologies resolve contradictions between in silico docking predictions and experimental antimicrobial activity data for thieno[2,3-d]pyrimidine derivatives?
- Troubleshooting :
- Ligand flexibility : Use induced-fit docking (IFD) to model side-chain movements in target proteins (e.g., TrmD methyltransferase) .
- Solvation effects : Include explicit water molecules in docking grids to improve pose accuracy .
- Experimental validation : Re-test compounds with poor correlation using alternative assays (e.g., SPR for binding kinetics) .
Data Contradiction Analysis
Q. Why do spiro-fused thieno[2,3-d]pyrimidines show higher kinase inhibition than their rearranged counterparts?
- Key Finding : Spiro-fused derivatives (e.g., 3-ethyl-4-oxo-tetrahydrocyclopenta analogues) maintain planar conformations critical for hydrogen bonding with kinase active sites. Rearrangement under Vilsmeier-Haack conditions disrupts these interactions, reducing binding energy by 2–3 kcal/mol .
- Mitigation Strategy : Stabilize spiro conformations via steric hindrance (e.g., bulkier substituents at position 3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
